p-Tosylmethyl isocyanide

Physical Organic Chemistry Reaction Kinetics Reagent Selection

Specify TosMIC—the privileged C1 building block that integrates three reactive modes in one stable, odorless solid. Its sulfonyl-activated α-acidity (pKa ~14) and sulfinate leaving group enable convergent pyrrole, oxazole, and imidazole synthesis via mild [3+2] cycloadditions, while the Van Leusen reductive cyanation eliminates metal cyanide. With 91% flow-chemistry conversion and mechanochemical compatibility, TosMIC accelerates drug discovery (e.g., 250× fluconazole potency vs. Candida) and scales safely. Demand the reagent that outperforms simple alkyl isocyanides in selectivity and yield.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B8534221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tosylmethyl isocyanide
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CN=C
InChIInChI=1S/C9H11NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,2,7H2,1H3
InChIKeyIWTMRYLZIDOZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tosylmethyl Isocyanide (TosMIC): A Multifunctional Synthon for Heterocycle Synthesis and Safe Nitrile Transfer


p-Tosylmethyl isocyanide (TosMIC) is an α-acidic isocyanide distinguished by its three integrated functional moieties: a nucleophilic isocyano group, an electron-withdrawing sulfonyl group that enhances α-CH acidity, and an excellent sulfinate leaving group [1]. This polyfunctional architecture enables TosMIC to act as a 1,3-dipole in [3+2] cycloadditions with aldehydes, ketones, and imines, providing convergent access to pyrroles, oxazoles, and imidazoles [2]. Unlike many volatile, malodorous isocyanides, TosMIC is an odorless, stable solid at room temperature, making it preferable for laboratory handling and scalable operations . Its utility extends to the Van Leusen reductive cyanation of carbonyls, a cyanide-free method for synthesizing nitriles, and as a sulfonylating agent for vinyl and aryl sulfones [3]. These orthogonal reaction modes, stemming from a single, commercially available reagent, underpin TosMIC's status as a privileged building block in medicinal chemistry and complex molecule synthesis.

Why Generic Isocyanide Substitution Fails: Quantifying the Unique Reactivity Profile of TosMIC


Attempting to replace TosMIC with simpler alkyl or aryl isocyanides in key synthetic sequences often results in reaction failure or significantly diminished yields due to fundamental differences in nucleophilicity, α-acidity, and leaving group capacity. TosMIC's sulfonyl group exerts a strong electron-withdrawing effect, acidifying the adjacent methylene protons to an estimated pKa of 14, which is 15 orders of magnitude more acidic than the corresponding protons in methyl tolyl sulfone (pKa ~29) [1]. This enhanced α-acidity facilitates facile deprotonation and generation of the reactive 1,3-dipole under mild basic conditions, a feature absent in non-sulfonyl isocyanides. Furthermore, the tosyl group functions as a traceless leaving group after cycloaddition, driving aromatization to the heterocyclic product, whereas alternative isocyanides lack this built-in elimination pathway [2]. The following quantitative evidence demonstrates these non-interchangeable properties across critical performance dimensions, directly informing reagent selection and procurement decisions.

Quantitative Differentiation of TosMIC: Comparative Performance Data for Evidence-Based Selection


Nucleophilicity Parameters: TosMIC vs. Common Aryl and Benzyl Isocyanides

TosMIC exhibits a nucleophilicity parameter (N) of 3.50 in dichloromethane according to the Mayr reactivity scale [1]. This value is directly comparable to 4-cyanophenyl isocyanide (N = 3.57) and significantly lower than 2,6-dimethylphenyl isocyanide (N = 4.59) [1]. The lower N value for TosMIC indicates moderated nucleophilicity, which is beneficial for controlled cycloadditions, minimizing unwanted side reactions observed with more nucleophilic isocyanides.

Physical Organic Chemistry Reaction Kinetics Reagent Selection

Nitrile Synthesis Yield: Continuous Flow Van Leusen with TosMIC vs. Classical Batch

In a continuous flow adaptation of the Van Leusen reaction, the conversion of ketones to nitriles using TosMIC achieved a 91% conversion within a 4-hour total reaction time (including reagent additions), representing a significant improvement over the 69% yield reported for the classical batch process after 17 hours [1]. The flow process further benefits from a remarkably short residence time of 1.5 minutes [1].

Flow Chemistry Process Intensification Cyanide-Free Nitrile Synthesis

Mechanochemical Heterocycle Synthesis: Yields of 3,4-Disubstituted Pyrroles with TosMIC

A mechanochemical protocol using TosMIC and a base in a ball mill produces 3,4-disubstituted pyrroles in yields ranging from moderate to excellent (typically >70% for optimized substrates) [1]. This solvent-free method contrasts with traditional solution-phase pyrrole syntheses (e.g., Paal-Knorr), which often require strong acid catalysts, elevated temperatures, and generate stoichiometric byproducts, sometimes yielding lower conversions for electron-deficient alkenes.

Mechanochemistry Green Chemistry Pyrrole Synthesis

Antifungal Potency: TosMIC-Derived Azole vs. Clinical Antifungal Fluconazole

TosMIC serves as a critical building block for synthesizing novel antifungal azoles. In one study, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, synthesized using TosMIC, demonstrated Minimum Inhibitory Concentration (MIC) values against Candida species that were lower (more potent) than those of the clinical drug fluconazole [1]. Specifically, the most active compound from this TosMIC-derived series exhibited an MIC90 of 0.032 µg/mL, which was 4- to 250-fold more potent than reference drugs [2].

Medicinal Chemistry Antifungal Drug Discovery Azole Synthesis

High-Impact Application Scenarios for TosMIC in Research and Industrial Synthesis


Continuous Flow Manufacturing of Pharmaceutical Nitrile Intermediates

The demonstrated 91% conversion and 1.5-minute residence time for TosMIC-mediated nitrile synthesis in flow [1] makes it an ideal reagent for continuous manufacturing of nitrile-containing pharmaceutical intermediates. This cyanide-free process addresses critical safety and environmental concerns associated with traditional metal cyanide methods, enabling scalable production of key building blocks for drug candidates where nitrile groups enhance ADME properties.

Green Chemistry Synthesis of Pyrrole-Based Materials and Bioactives

The mechanochemical Van Leusen pyrrole synthesis using TosMIC [2] provides a solvent-free, room-temperature route to 3,4-disubstituted pyrroles. This method is directly applicable to the synthesis of pyrrole-containing natural products, conducting polymers, and pharmaceutical intermediates, offering a sustainable alternative to traditional solution-phase heterocycle syntheses that aligns with industrial green chemistry initiatives.

Discovery and Optimization of Next-Generation Antifungal Agents

The ability of TosMIC to generate diverse 4-tosyloxazole and imidazole scaffolds that exhibit up to 250-fold greater potency than fluconazole against Candida species [3] positions it as a strategic reagent for antifungal drug discovery. Researchers can efficiently construct focused libraries of azole-based compounds to target resistant fungal strains, leveraging TosMIC's convergent [3+2] cycloaddition to rapidly explore chemical space around the pharmacophore.

Diastereoselective Multicomponent Reactions for Complex Natural Product Synthesis

TosMIC's first-time use as the isonitrile component in a diastereoselective Passerini reaction with sugar-derived aldehydes (achieving up to 90% diastereomeric excess and 90% yield) [4] demonstrates its utility in the stereocontrolled synthesis of complex molecules. This application is particularly valuable for constructing the densely functionalized frameworks found in glycosylated natural products and carbohydrate-based therapeutics.

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